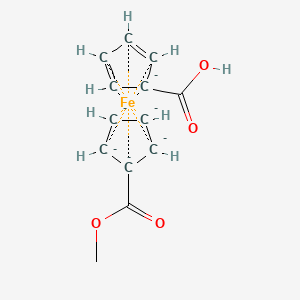
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is a complex organometallic compound that combines the properties of cyclopentadiene derivatives and iron
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile in the presence of iron carbonyl to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further reactions to introduce the iron and methyl cyclopentanecarboxylate moieties . This method is advantageous due to its scalability and efficiency.
化学反应分析
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in a variety of iron-ligand complexes .
科学研究应用
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
作用机制
The mechanism by which cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can form stable complexes with other molecules, influencing their reactivity and stability .
相似化合物的比较
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the methyl cyclopentanecarboxylate moiety.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with different substituents.
Cyclopentadienyliron tricarbonyl: Another related compound with different carbonyl ligands.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is unique due to its combination of cyclopentadiene, iron, and methyl cyclopentanecarboxylate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and pharmaceuticals .
属性
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZHEGWIZKZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FeO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
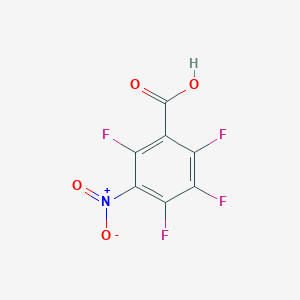
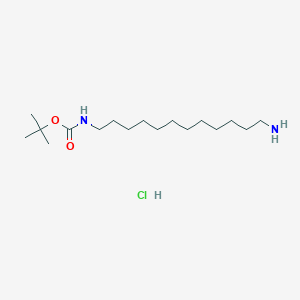
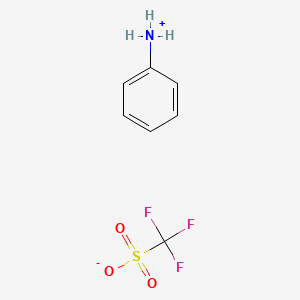
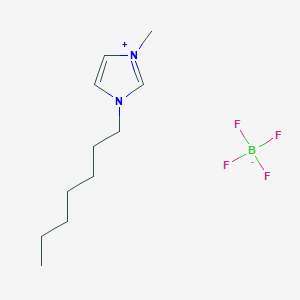
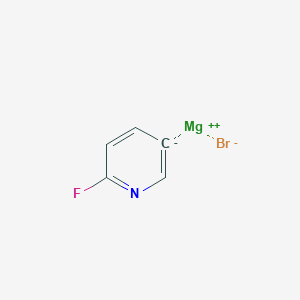

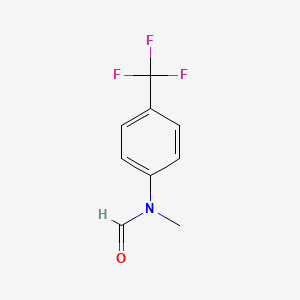
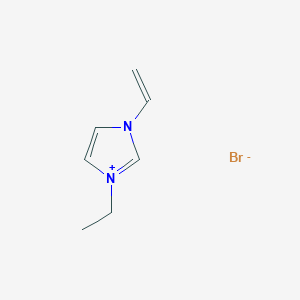
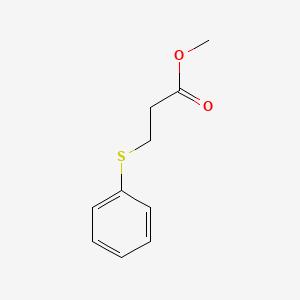
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
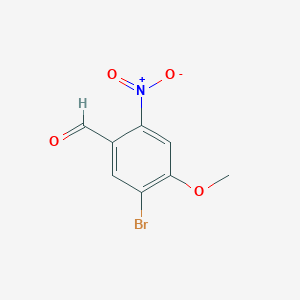
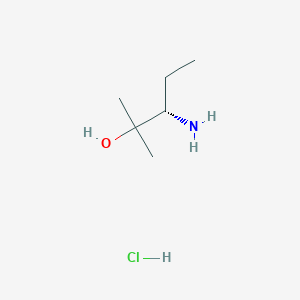
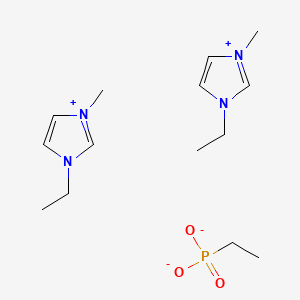
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
